![molecular formula C12H14FN B1480478 7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane CAS No. 2098040-85-6](/img/structure/B1480478.png)
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane
Overview
Description
The compound “7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane” is a spiro compound, which means it has two rings that share a single atom. In this case, the shared atom is a nitrogen (aza-), and the rings are a heptane ring and a phenyl ring. The phenyl ring has a fluorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro configuration, the presence of a nitrogen atom in the heptane ring, and a fluorine atom on the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen and fluorine atoms. The nitrogen could potentially participate in reactions involving the formation or breaking of N-C bonds. The C-F bond is relatively strong and stable, making the fluorine less reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine might increase the compound’s stability and affect its polarity .Scientific Research Applications
Antibacterial Applications
A series of chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones, which are closely related to "7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane," have been synthesized as part of a research project focusing on fluorocyclopropyl-quinolones. These compounds have been found to be potent against both Gram-positive and Gram-negative bacteria. The study indicated that specific stereochemical configurations of the molecule contribute to its potent antibacterial activity, and one compound in particular, DU-6859a, was identified as the most potent among the stereoisomers with moderate lipophilicity and good pharmacokinetic profiles (Kimura, Y., Atarashi, S., Kawakami, K., Sato, K., & Hayakawa, I., 1994). Additionally, novel quinolines with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety have exhibited potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, and have shown excellent in vivo activity in experimental murine pneumonia models (Odagiri, T., Inagaki, H., Sugimoto, Y., Nagamochi, M., Miyauchi, R., Kuroyanagi, J., Kitamura, T., Komoriya, S., & Takahashi, H., 2013).
Physicochemical Properties and Drug Design
Research has also focused on the physicochemical properties of azaspiroheptanes, such as their impact on lipophilicity. An analysis of azaspiro[3.3]heptanes as replacements for traditional heterocycles in medicinal chemistry revealed that introducing a spirocyclic center often results in lower measured logD values, which is significant for drug design due to the impact on solubility and permeability (Degorce, S., Bodnarchuk, M. S., & Scott, J. S., 2019). Furthermore, the synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor illustrate the potential of incorporating the 5-azaspiro[2.4]heptane scaffold into complex molecules targeting specific biological pathways (Chough, C., Lee, S., Joung, M., Lee, J., Kim, J. H., & Kim, B., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-(4-fluorophenyl)-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-3-1-9(2-4-10)11-7-14-8-12(11)5-6-12/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQIUWXAOMNLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)


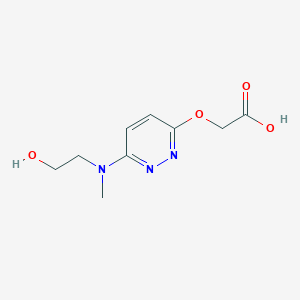
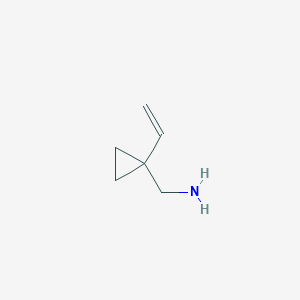
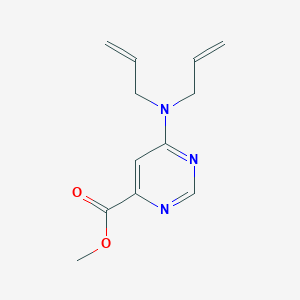


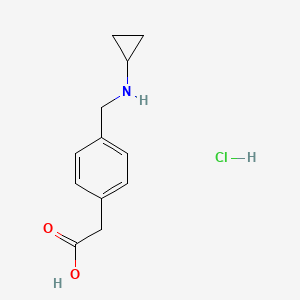
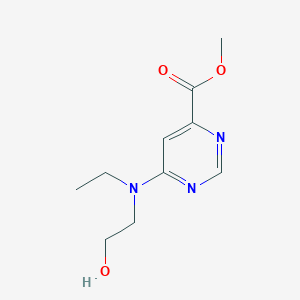
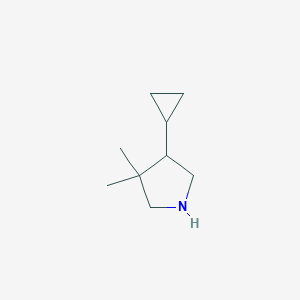
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)